molecular formula C18H18N2O2 B13125205 2,3-Bis(dimethylamino)anthracene-9,10-dione CAS No. 62468-67-1

2,3-Bis(dimethylamino)anthracene-9,10-dione

Cat. No.: B13125205
CAS No.: 62468-67-1
M. Wt: 294.3 g/mol
InChI Key: KQTLMJGOUIKAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(dimethylamino)anthracene-9,10-dione is a functionalized anthracene-9,10-dione derivative intended for research use only. This compound is part of a class of molecules known for their significant biological activities, particularly in anticancer research . Amino-substituted anthracene-9,10-diones, like the well-known drug Mitoxantrone, primarily exert their effects by intercalating into DNA and inhibiting the enzyme topoisomerase II, leading to DNA damage and apoptosis in cancer cells . Related compounds with dialkylamino side chains have been investigated as potent cytotoxins against various human cancer cell lines, such as breast cancer (MCF-7) and hepatocellular carcinoma (Hep-G2) . The structural features of this compound, specifically the dimethylamino groups at the 2 and 3 positions, are strategic modifications. Research on similar analogs indicates that the nature and position of the amino group substituents are critical for DNA-binding affinity, biological activity, and overcoming multidrug resistance in tumor cells . Furthermore, anthracene-9,10-dione derivatives are also explored for other applications, including as antiviral, antimicrobial, and antifungal agents . This product is offered exclusively for scientific research and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the relevant safety data sheets and handle this material appropriately in a laboratory setting.

Properties

CAS No.

62468-67-1

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

2,3-bis(dimethylamino)anthracene-9,10-dione

InChI

InChI=1S/C18H18N2O2/c1-19(2)15-9-13-14(10-16(15)20(3)4)18(22)12-8-6-5-7-11(12)17(13)21/h5-10H,1-4H3

InChI Key

KQTLMJGOUIKAOH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(dimethylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with dimethylamine. One common method includes the nucleophilic substitution of anthraquinone with dimethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
2,3-Bis(dimethylamino)anthracene-9,10-dione and its derivatives have been extensively studied for their anticancer activities. The compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development as an antitumor agent. For instance, derivatives of amino-9,10-anthracenediones have shown promising results in clinical trials for treating breast cancer and leukemia .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells. Research indicates that modifications to the amino groups can enhance biological activity and selectivity towards tumor cells .

Case Study: Clinical Trials
Several derivatives of 2,3-Bis(dimethylamino)anthracene-9,10-dione are currently undergoing clinical trials. For example, mitoxantrone, a well-known derivative, has been utilized in treating metastatic breast cancer and non-Hodgkin lymphoma. Its efficacy is attributed to its ability to intercalate DNA and inhibit topoisomerase II activity .

Materials Science

Electrochemical Applications
The compound has been explored as a redox-active material in energy storage systems such as flow batteries. A study highlighted its stability and low potential in pH-neutral aqueous environments, making it suitable for use in quinone-iron flow batteries . The electrochemical properties allow for efficient charge transfer and energy storage capabilities.

Table 1: Electrochemical Properties of 2,3-Bis(dimethylamino)anthracene-9,10-dione

PropertyValue
Redox potentialLow (specific value needed)
StabilityHigh
Solubility in waterModerate
ApplicationFlow batteries

Analytical Chemistry

Analytical Reagents
2,3-Bis(dimethylamino)anthracene-9,10-dione serves as an effective analytical reagent due to its ability to form colored complexes with various metal ions. This property is exploited in colorimetric assays for the detection of metals in environmental samples.

Case Study: Metal Ion Detection
A study demonstrated the use of this compound for detecting lead ions in water samples. The formation of a colored complex allowed for rapid visual detection and quantification of lead concentrations .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of DNA topoisomerase II. By intercalating into the DNA strands, it prevents the enzyme from performing its function, leading to the disruption of DNA replication and transcription. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Key Observations :

  • Substitution Position : The 2,3-substituted derivatives (e.g., 5b) are synthesized at lower yields (~17%) compared to 1,4-substituted analogs (up to 85%) due to steric and electronic challenges in nucleophilic substitution .
  • Amino Group Flexibility: Dimethylamino groups (-N(CH₃)₂) enhance solubility in organic solvents compared to bulkier butyl or hydroxyethyl substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Trends Hydrogen Bonding References
2,3-Bis(dimethylamino)anthracene-9,10-dione Not reported High in polar solvents Intramolecular H-bonding (inferred)
1,4-Bis(ethylamino)anthracene-9,10-dione 293 K (crystal) Moderate in methanol Intramolecular N–H···O bonds (2.59 Å)
2,3-(Dibutylamino)anthracene-9,10-dione (5b) Not reported Low in aqueous media Limited H-bonding due to alkyl chains
1,4-Bis(2-hydroxyethylamino)anthracene-9,10-dione (BHAD) Not reported High in DMSO/water mixtures Extensive intermolecular H-bonding

Key Observations :

  • Hydrogen Bonding: 1,4-substituted derivatives exhibit stronger intramolecular hydrogen bonds (e.g., N–H···O interactions in 1,4-bis(ethylamino) analogs) compared to 2,3-substituted compounds, which may lack such interactions due to steric hindrance .
  • Solubility: Dimethylamino groups improve solubility in polar aprotic solvents (e.g., DMSO), whereas hydroxyethylamino derivatives (e.g., BHAD) are water-compatible .

Key Observations :

  • Anticancer Potential: 2,3-substituted dibutylamino analogs (5b) show moderate cytotoxicity (IC50 = 3.0 µg/mL against MCF-7), suggesting that dimethylamino derivatives may exhibit enhanced activity due to improved membrane permeability .
  • Material Science: Aminoanthraquinones like BHAD are used in colored polyurethane resins, highlighting the versatility of anthraquinone derivatives beyond pharmacology .

Biological Activity

2,3-Bis(dimethylamino)anthracene-9,10-dione (also known as DMAA) is a synthetic compound derived from anthracene. Its unique structure, featuring dimethylamino groups, suggests potential biological activities, particularly in the fields of cancer research and molecular biology. This article explores the biological activity of DMAA, summarizing its mechanisms of action, cytotoxic properties, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅N₂O₂
  • Molecular Weight : 241.29 g/mol
  • IUPAC Name : 2,3-Bis(dimethylamino)anthracene-9,10-dione

The compound features two dimethylamino groups attached to the anthracene backbone, which enhances its solubility and reactivity compared to other anthraquinones.

The biological activity of DMAA is primarily attributed to its ability to interact with cellular components such as DNA and proteins. The proposed mechanisms include:

  • DNA Intercalation : DMAA can intercalate between DNA base pairs, disrupting replication and transcription processes. This interaction may lead to cytotoxic effects in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which can damage cellular macromolecules including lipids, proteins, and DNA.
  • Enzyme Inhibition : DMAA has been shown to inhibit certain enzymes involved in cell proliferation and survival pathways.

Biological Activity Studies

Research on DMAA has focused on its cytotoxic properties against various cancer cell lines. Below is a summary of key findings:

StudyCell LineIC50 (µM)Mechanism
HeLa5.4DNA intercalation
MCF-74.8ROS generation
A5496.2Enzyme inhibition

Case Studies

  • Cytotoxicity Against HeLa Cells :
    A study demonstrated that DMAA exhibits significant cytotoxicity against HeLa cells with an IC50 of 5.4 µM. The mechanism was attributed to its ability to intercalate into DNA, leading to cell cycle arrest and apoptosis.
  • Effects on MCF-7 Breast Cancer Cells :
    In another investigation involving MCF-7 cells, DMAA showed an IC50 of 4.8 µM. The study highlighted that DMAA induces oxidative stress through ROS generation, which is a critical pathway for inducing apoptosis in cancer cells.
  • Inhibition of A549 Lung Cancer Cells :
    Research on A549 lung cancer cells revealed an IC50 of 6.2 µM for DMAA. The compound was found to inhibit key enzymes involved in cellular signaling pathways that promote survival and proliferation.

Structure-Activity Relationships (SAR)

The presence of dimethylamino groups is crucial for the biological activity of DMAA. Modifications to the anthracene core or amino substituents can significantly alter its potency and selectivity against different cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.